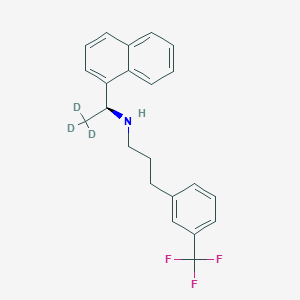

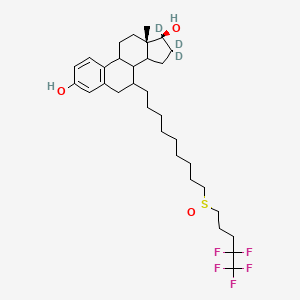

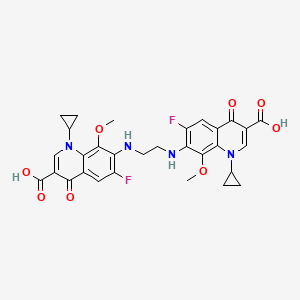

Orphenadrine-d3 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CAS Number: 83-98-7 (unlabeled free base)

Applications De Recherche Scientifique

Formulation and Pharmacological Properties Orphenadrine, as both citrate and HCl salts, has been extensively studied for its formulation and clinical applications. Research has shown that orphenadrine can be effectively formulated as a plain tablet using different techniques like wet granulation or direct compression. Factors such as binders, diluents, and disintegrants significantly affect the physical properties of the tablets. Studies have demonstrated that using Poly Vinyl Pyrrolidine (PVP) as a binder, along with starch and mannitol as diluents, results in tablets with acceptable physical properties. These formulations comply with the British Pharmacopoeia standards, indicating their potential for clinical use in treating Parkinson's disease symptoms (Jumaa, Abdulrasool, & Al – Dujali, 2017).

Neuroprotective Effects Orphenadrine has shown promising results in neuroprotection. For instance, it has been found to protect cultured rat cerebellar granule cells from mortality induced by 3-nitropropionic acid (3-NPA). In vivo studies also revealed its protective effects against neuronal damage in rats, as evidenced by reduced markers of neuronal damage following 3-NPA administration. This suggests that orphenadrine or similar drugs could be beneficial in treating neurodegenerative disorders mediated by overactivation of NMDA receptors (Pubill et al., 2001).

Analgesic Effects and Sodium Channel Blockade Orphenadrine's analgesic effects have been linked to its ability to block voltage-gated sodium channels. Studies using patch-clamp experiments found that orphenadrine inhibits sodium channels in a concentration-, voltage-, and frequency-dependent manner. This blockade is significant, particularly for channels critical in experiencing pain sensations, indicating a role in its clinical efficacy as an analgesic compound. However, this effect might also contribute to adverse reactions, especially during overdose (Desaphy et al., 2009).

Antiepileptic Interactions Orphenadrine has demonstrated anticonvulsant properties and influences the efficacy of other antiepileptic drugs. For example, it significantly enhanced the anticonvulsant activity of valproate in mice without affecting valproate's plasma levels, indicating potential use in combination therapies for epilepsy (Czuczwar et al., 2009).

Impact on Liver Enzymes and Tumor Promotion Orphenadrine has been found to be a selective inducer of cytochrome P450 2B in rat liver, potentially affecting pharmacokinetic interactions. This induction, mediated by activation of gene transcription, may influence the metabolism of other drugs co-administered with orphenadrine. Additionally, studies have suggested that orphenadrine's ability to induce liver enzymes could be involved in liver tumor promotion, indicating a need for caution in its long-term use (Murray, Fiala-Beer, & Sutton, 2003).

Propriétés

Nom du produit |

Orphenadrine-d3 HCl |

|---|---|

Formule moléculaire |

C18H20D3NO.HCl |

Poids moléculaire |

308.86 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.